molecular formula C22H14ClN3S B2457026 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile CAS No. 477187-89-6

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Cat. No. B2457026
CAS RN: 477187-89-6
M. Wt: 387.89
InChI Key: WSPXDGCQUCCGAD-LGMDPLHJSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, also known as CTNA, is a compound that has been extensively studied in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of acrylonitriles and has been found to exhibit promising biological activities, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is not yet fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been shown to have significant effects on various biochemical and physiological processes. Studies have found that it can induce oxidative stress and DNA damage in cancer cells, leading to their death. In addition, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is its potent cytotoxicity against cancer cells, making it a promising candidate for drug development. In addition, its anti-inflammatory and antioxidant activities make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. One area of interest is the development of more efficient synthesis methods for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile and its potential applications in drug discovery. Furthermore, the development of more soluble derivatives of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile may improve its efficacy and bioavailability in vivo.

Synthesis Methods

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)thiazol-4-carbaldehyde. This intermediate is then reacted with 1-naphthylamine and malononitrile to produce the final product, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile has been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPXDGCQUCCGAD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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